[2-(4-Bromophenyl)cyclopropyl](phenyl)methanone
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Overview
Description
2-(4-Bromophenyl)cyclopropylmethanone: is an organic compound with the molecular formula C16H13BrO. It belongs to the class of benzophenones, which are characterized by a ketone group attached to two phenyl groups. This compound is known for its unique structure, which includes a cyclopropyl ring and a bromophenyl group, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of anhydrous aluminum chloride (AlCl3) as a catalyst and dichloromethane (CH2Cl2) as a solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(4-Bromophenyl)cyclopropylmethanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2-(4-Bromophenyl)cyclopropylmethanone is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions .
Medicine: In medicinal chemistry, derivatives of 2-(4-Bromophenyl)cyclopropylmethanone are explored for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial activities .
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)cyclopropylmethanone involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding with biological targets, while the cyclopropyl ring provides rigidity to the molecule, enhancing its binding affinity. The compound may inhibit enzymes or modulate receptor activity through these interactions .
Comparison with Similar Compounds
Benzophenone: A simpler analog without the bromophenyl and cyclopropyl groups.
4-Bromobenzophenone: Contains a bromophenyl group but lacks the cyclopropyl ring.
Cyclopropylphenylmethanone: Contains a cyclopropyl ring but lacks the bromophenyl group.
Uniqueness: The presence of both the bromophenyl group and the cyclopropyl ring in 2-(4-Bromophenyl)cyclopropylmethanone makes it unique. This combination imparts distinct chemical and physical properties, such as increased rigidity and potential for halogen bonding, which are not observed in the similar compounds listed above .
Properties
Molecular Formula |
C16H13BrO |
---|---|
Molecular Weight |
301.18 g/mol |
IUPAC Name |
[2-(4-bromophenyl)cyclopropyl]-phenylmethanone |
InChI |
InChI=1S/C16H13BrO/c17-13-8-6-11(7-9-13)14-10-15(14)16(18)12-4-2-1-3-5-12/h1-9,14-15H,10H2 |
InChI Key |
FCAXZUIZGBZTJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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